5-Amino-2-ethoxypyridine-3-carbonitrile
Description
Significance of Pyridine-3-carbonitrile (B1148548) Scaffolds in Contemporary Organic Chemistry
The pyridine-3-carbonitrile moiety is a cornerstone in the development of new therapeutic agents and functional molecules. researchgate.net Its significance stems from the versatile reactivity of the cyano group and the inherent biological properties of the substituted pyridine (B92270) ring. nih.gov This scaffold serves as a crucial intermediate in the synthesis of a wide range of biologically active compounds. researchgate.net
Derivatives of pyridine-3-carbonitrile have been shown to exhibit a remarkable spectrum of pharmacological activities. Extensive research has demonstrated their potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. researchgate.netresearchgate.net The role of these derivatives as anticancer agents, for instance, is significant, with mechanisms including the disruption of cell migration, induction of apoptosis, and cytotoxic effects through DNA intercalation. researchgate.net The unique structural properties of the pyridine ring allow it to interact with various enzymes and receptors, making it a highly sought-after component in drug design. rsc.org
The synthetic utility of the pyridine-3-carbonitrile scaffold is equally important. The cyano group can be readily transformed into other functional groups, such as amides, carboxylic acids, or amines, providing access to a diverse array of more complex molecules. This chemical tractability, combined with the scaffold's favorable electronic and solubility properties, makes it an indispensable tool for organic chemists. nih.gov
Table 1: Reported Biological Activities of Pyridine-3-carbonitrile Derivatives
| Biological Activity | Description | Reference(s) |
|---|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines through mechanisms like apoptosis induction and inhibition of kinases such as PIM-1 kinase and Aurora A kinase. | researchgate.netresearchgate.net |
| Antimicrobial | Shows efficacy against various bacterial and fungal strains, including multidrug-resistant pathogens. | nih.govresearchgate.net |
| Antiviral | Demonstrates high activity against viruses such as herpes viruses and HIV. | researchgate.netresearchgate.net |
| Anti-inflammatory | Certain derivatives possess anti-inflammatory and analgesic properties. | researchgate.netresearchgate.net |
| Cardiovascular | Includes compounds with antihypertensive properties and cardiotonic activity. | researchgate.netresearchgate.net |
| Receptor Antagonism | Acts as A2A adenosine (B11128) receptor antagonists. | researchgate.netresearchgate.net |
Strategic Importance of 5-Amino-2-ethoxypyridine-3-carbonitrile as a Synthetic Intermediate
Within the large family of pyridine-3-carbonitriles, this compound stands out as a strategically important synthetic intermediate or "building block." enamine.net Its value lies in the specific arrangement of three key functional groups—amino, ethoxy, and cyano—on the pyridine core. This trifunctional nature provides a versatile platform for the construction of complex, polycyclic heterocyclic systems, which are often sought after in medicinal chemistry.
The primary strategic value comes from the ortho-relationship of the amino and cyano groups. This arrangement is ideal for participating in cyclocondensation reactions to form fused ring systems. For example, these functionalities can react with various reagents to construct fused pyrimidine (B1678525), pyrazole (B372694), or thiazole (B1198619) rings, leading to scaffolds like pyridopyrimidines. The general reactivity of aminonitrile compounds is well-established for creating diverse heterocyclic structures. amanote.com For instance, the reaction of related aminopyrimidine carbonitriles in ethanol (B145695) can lead to the formation of new pyrimidine rings, highlighting a potential reaction pathway for this compound. rsc.org
The ethoxy group at the 2-position also plays a crucial role. It can act as a stable substituent, modulating the lipophilicity and electronic properties of the final molecule. Alternatively, under certain reaction conditions, it can function as a leaving group, allowing for the introduction of other nucleophiles at this position to further diversify the molecular structure. The presence of the amino group at the 5-position provides another site for functionalization, such as acylation or alkylation, enabling the attachment of different pharmacophoric groups.
The combination of these features makes this compound a powerful precursor for building compound libraries for drug discovery. Its structure is pre-organized for the efficient synthesis of more elaborate molecules with potential therapeutic applications.
Table 2: Synthetic Utility of Functional Groups in this compound
| Functional Group | Position | Potential Role in Synthesis |
|---|---|---|
| Cyano (-CN) | 3 | Participates in cyclization reactions; can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine. |
| Amino (-NH₂) | 5 | Acts as a nucleophile in cyclocondensation reactions; can be acylated, alkylated, or diazotized for further functionalization. |
| Ethoxy (-OCH₂CH₃) | 2 | Modulates solubility and electronic properties; can act as a leaving group in nucleophilic aromatic substitution reactions. |
| Pyridine Nitrogen | 1 | Influences the overall basicity and aromaticity of the ring system; can be protonated or alkylated. |
Structure
3D Structure
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
5-amino-2-ethoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C8H9N3O/c1-2-12-8-6(4-9)3-7(10)5-11-8/h3,5H,2,10H2,1H3 |
InChI Key |
XUOUCZDGSMTYFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=N1)N)C#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Amino 2 Ethoxypyridine 3 Carbonitrile and Its Analogues
Conventional and Modern Approaches to Pyridine (B92270) Ring Formation
The construction of the pyridine ring is a foundational aspect of synthesizing its derivatives. Most synthetic approaches rely on the condensation of carbonyl compounds or cycloaddition reactions. baranlab.org These methods can be performed in a linear sequence or as one-pot multicomponent reactions, which are valued for their efficiency and atom economy. acsgcipr.org
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient strategy for synthesizing complex molecules like pyridine-3-carbonitriles. researchgate.netbohrium.com These reactions are prized for their operational simplicity, reduction of waste, and the ability to generate molecular diversity. researchgate.net A common MCR approach for pyridine synthesis involves the combination of an aldehyde, an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate), and an ammonia (B1221849) source. nih.gov
For instance, a one-pot, four-component reaction of an appropriate aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and an ammonium (B1175870) source can yield highly substituted pyridines. nih.gov The mechanism typically proceeds through a series of tandem reactions, including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization. The choice of catalyst, which can range from ionic bases to metal-based catalysts, and reaction conditions can significantly influence the reaction's outcome and yield. bohrium.comacs.org Microwave-assisted synthesis has also been employed as a green chemistry tool to accelerate these reactions. nih.gov
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Aldehydes, malononitrile, thiols | Tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) or Piperidine (B6355638) | Pyridine-3,5-dicarbonitriles | acs.org |
| p-Formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone derivatives, ammonium acetate | Microwave irradiation or conventional heating | Substituted 3-cyanopyridines | nih.gov |
| Azo-linked aldehydes, malononitrile, phenylhydrazine | Fe₃O₄@SiO₂@Tannic acid (magnetic nanoparticle catalyst) | 5-Amino-pyrazole-4-carbonitriles (analogue synthesis) | nih.gov |
Malononitrile is a key building block in the synthesis of 2-aminopyridine-3-carbonitrile scaffolds due to its activated methylene group flanked by two nitrile groups. acs.org Its condensation with carbonyl compounds is a fundamental step in constructing the pyridine core. The reaction of malononitrile with 1,3-dicarbonyl compounds or their synthetic equivalents under basic or acidic conditions is a classic method known as the Guareschi-Thorpe reaction. acsgcipr.org
The process often begins with a Knoevenagel condensation between an aldehyde or ketone and malononitrile to form a dicyanovinyl intermediate. rsc.orgnih.gov This is followed by a Michael-type addition of another active methylene compound, leading to an intermediate that undergoes intramolecular cyclization and subsequent aromatization (often through oxidation or elimination) to afford the final substituted pyridine. For example, the reaction of (E)-2-(1,3-diarylallylidene)malononitriles with thiophenol under basic conditions and visible light irradiation can lead to thio-functionalized 3-cyanopyridines. researchgate.net
Base catalysis is integral to many pyridine synthesis protocols, particularly in the crucial cyclization step. acs.org Bases promote the deprotonation of acidic C-H or N-H bonds, facilitating the intramolecular nucleophilic attack required to close the ring. A variety of bases, from simple inorganic bases like potassium carbonate (K₂CO₃) to organic amines like piperidine, can be employed. acs.orgacs.org
For example, an efficient synthesis of benzofuro[3,2-b]pyridines was developed using K₂CO₃ to catalyze a sequence of 1,4-addition, intramolecular cyclization, and aromatization. acs.org In the synthesis of pyridine-3,5-dicarbonitriles via an MCR, bases like piperidine or tetrabutylammonium hydroxide (TBAH) were found to be effective, with the choice of base and solvent influencing the reaction pathway and time. acs.org The base not only facilitates the initial condensation reactions but is also crucial for the final cyclization and subsequent elimination or oxidation steps that lead to the aromatic pyridine ring.
Functional Group Introduction and Interconversion on the Pyridine Scaffold
Once the pyridine core is formed, the regioselective introduction or modification of functional groups is necessary to arrive at the target molecule. The electron-deficient nature of the pyridine ring dictates the strategies used for its functionalization. davuniversity.org
Introducing amino and alkoxy groups at specific positions on the pyridine ring is a key challenge. Direct C-H functionalization is an advanced but often difficult approach. researchgate.net A more common method involves nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a suitable leaving group, such as a halogen.
For the synthesis of a 2-ethoxypyridine (B84967) derivative, an SNAr reaction using sodium ethoxide on a 2-halopyridine precursor is a standard method. Similarly, an amino group can be introduced at the 5-position by reacting a 5-halopyridine with ammonia or a protected amine equivalent. The regioselectivity of these reactions is generally high, as the C2/C6 and C4 positions of the pyridine ring are electronically activated for nucleophilic attack. However, introducing groups at C3 or C5 often requires different strategies, such as those proceeding through pyridyne intermediates. novartis.com For instance, treating 3-halopyridines bearing a 2-alkoxy or 2-amino group with a strong base like KHMDS can generate a 2,3-pyridyne intermediate, which can then be trapped by an amine nucleophile. novartis.com
| Reaction Type | Substrate | Reagents | Product | Reference |
|---|---|---|---|---|
| Alkoxylation via Pyridyne | 3-Bromo-2-diethylaminopyridine | Various alcohols, t-BuOK/18-crown-6 | 4-Alkoxy-2-diethylaminopyridines | novartis.com |
| Amination via Pyridyne | 3-Halo-2-alkoxypyridines | KHMDS, Amine | Regioselective 3- and 4-aminated pyridines | novartis.com |
| C2-Amination | Substituted Pyridine | Polyfunctional Pyrazine Reagent, BSA, Zn/AcOH | 2-Aminopyridine (B139424) | galchimia.com |
Halogenation of the pyridine ring provides versatile intermediates for further functionalization via cross-coupling or SNAr reactions. chemrxiv.orgnih.gov However, direct electrophilic halogenation of pyridine is challenging due to the ring's low π-nucleophilicity and requires harsh conditions, such as high temperatures and strong Lewis acids, often resulting in low yields and mixtures of isomers. davuniversity.orgnih.gov
To overcome these limitations, alternative strategies have been developed. One innovative approach involves a ring-opening, halogenation, and ring-closing sequence. chemrxiv.orgnih.gov In this method, the pyridine is temporarily converted into a more reactive acyclic "Zincke imine" intermediate. This intermediate undergoes highly regioselective halogenation with mild reagents like N-halosuccinimides (NCS, NBS) before being recyclized to form the 3-halopyridine. chemrxiv.orgnih.gov Another strategy for selective halogenation involves the design of specific phosphine (B1218219) reagents that can be installed at the 4-position and subsequently displaced by a halide nucleophile. nih.govresearchgate.net Once a halogen is installed at the desired position (e.g., C2 or C5), it can be readily displaced by nucleophiles like ethoxide or an amine source to yield the final product. novartis.com
Nitrile Group Formation and Chemoselective Transformations
The introduction of the nitrile group at the C3 position of the pyridine ring is a critical step in the synthesis of 5-Amino-2-ethoxypyridine-3-carbonitrile and related compounds. Various synthetic strategies have been developed for this purpose, often involving cyclocondensation reactions. A common approach involves the reaction of active methylene nitriles, such as malononitrile or cyanoacetamide, with suitable precursors. researchgate.netbeilstein-journals.org For instance, the condensation of chalcones with malononitrile in a basic medium is a known method for producing substituted pyridine-3-carbonitriles. researchgate.net Another established route is the reaction of 1,3-dicarbonyl compounds with a β-enaminocarbonyl compound or a nitrile, which can yield unsymmetrical pyridines. gcwgandhinagar.com More advanced techniques focus on the direct C-H cyanation of pre-formed pyridine rings, representing a more atom-economical approach. researchgate.net
Once the pyridine-3-carbonitrile (B1148548) scaffold is formed, the nitrile group offers a versatile handle for further chemoselective transformations. A significant transformation is the selective reduction of the nitrile group to an aminomethyl group. Research has demonstrated that the hydrogenation of pyridinecarbonitriles can be finely tuned to yield either pyridylmethylamines (reduction of the nitrile only) or piperidylmethylamines (reduction of both the nitrile and the pyridine ring). rsc.org This selectivity is achieved by adjusting the reaction conditions, particularly through the use of acidic additives with a palladium on carbon (Pd/C) catalyst. rsc.org
The position of the nitrile group on the pyridine ring significantly influences the selectivity of the hydrogenation process. rsc.org For example, under mild conditions (30–50 °C, 6 bar H₂), the hydrogenation of 4-pyridinecarbonitrile can achieve very high selectivity for either the piperidylmethylamines (98%) or the pyridylmethylamine (93%). rsc.org However, this high selectivity decreases when the nitrile group is at the 3- or 2-position. rsc.org
| Substrate | Product (Piperidylmethylamine) | Selectivity (%) | Product (Pyridylmethylamine) | Selectivity (%) |
|---|---|---|---|---|
| 4-Pyridinecarbonitrile (4PN) | 4-(Aminomethyl)piperidine (4PIPA) | 98 | 4-(Aminomethyl)pyridine (4PA) | 93 |
| 3-Pyridinecarbonitrile (3PN) | 3-(Aminomethyl)piperidine (3PIPA) | 76 | 3-(Aminomethyl)pyridine (3PA) | 72 |
| 2-Pyridinecarbonitrile (2PN) | 2-(Aminomethyl)piperidine (2PIPA) | 10 | 2-(Aminomethyl)pyridine (2PA) | 57 |
Sustainable and Green Chemistry Applications in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like this compound to minimize environmental impact. Key areas of focus include the reduction or elimination of hazardous solvents and the use of recyclable, highly efficient catalysts.
Solvent-free, or neat, reaction conditions represent a significant advancement in green synthesis. These protocols not only reduce pollution and costs associated with solvent purchase and disposal but can also lead to improved reaction rates and yields. The synthesis of 2-aminopyridines and their derivatives has been successfully achieved under solvent-free conditions. nih.govnih.gov
One prominent method is the use of multicomponent reactions (MCRs) under solvent-free conditions, which allows for the construction of complex molecules like aminopyrido[2,3-d]pyrimidines in a single step from simple precursors. mdpi.com This approach offers high atom economy and operational simplicity. For example, heating a mixture of 3-cyano-2-aminopyridines, triethyl orthoformate, and various primary amines without a solvent can produce the desired products in good yields (61-85%) in a relatively short time. mdpi.com Microwave irradiation is another effective technique for promoting solvent-free synthesis of 2-amino-3-cyanopyridines, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. rsc.org
| Reactants | Conditions | Product Type | Yield Range |
|---|---|---|---|
| 3-Cyano-2-aminopyridines, Triethyl orthoformate, Primary amines | Heating, Solvent-free | 4-Substituted aminopyrido[2,3-d]pyrimidines | 61-85% |
Nanocatalysts are at the forefront of green chemistry due to their high surface-area-to-volume ratio, which often translates to higher catalytic activity and selectivity. rsc.org A key advantage of many nanocatalyst systems is their ease of separation and reusability, particularly those based on magnetic nanoparticles (MNPs). rsc.org
Magnetic nanoparticles, such as those made from iron(III) oxide (Fe₃O₄), can be functionalized with catalytically active groups and used to facilitate organic reactions. rsc.org After the reaction, the catalyst can be easily recovered from the reaction mixture using an external magnet, allowing for multiple reuse cycles with minimal loss of activity. rsc.orgnih.gov These catalysts have been employed in the synthesis of various pyridine derivatives. rsc.org For instance, core-shell structures, where a magnetic core is coated with a protective layer (like silica) and then functionalized, can enhance catalyst stability and prevent aggregation. rsc.org The synthesis of pyrazolo[3,4-b]pyridines has been achieved using a CoFe₂O₄@SiO₂–SO₃H reusable nanocatalyst. rsc.org Similarly, nano-Fe₃O₄ has been utilized as a catalyst in the three-component reaction to synthesize 2,4,6-triarylpyridines. rsc.org While not documented specifically for this compound, the application of such nanocatalysts to analogous syntheses demonstrates a promising green alternative to traditional homogeneous catalysts.
| Nanocatalyst | Synthetic Application | Key Advantage |
|---|---|---|
| Fe₃O₄@KCC-1-npr-NH₂ | Synthesis of tetrahydro di-pyrazolopyridines | Magnetic, reusable, basic catalyst |
| CoFe₂O₄@SiO₂–SO₃H | Synthesis of pyrazolo[3,4-b]pyridines | Magnetic, reusable, acidic catalyst |
| nano-Fe₃O₄ | Synthesis of 2,4,6-tri-arylpyridines | Simple, magnetic, reusable catalyst |
Mechanistic Elucidation of Reactions Involving 5 Amino 2 Ethoxypyridine 3 Carbonitrile
Proposed Mechanisms for the Formation of Substituted Pyridine (B92270) Derivatives
A primary pathway for the functionalization of 5-Amino-2-ethoxypyridine-3-carbonitrile involves the conversion of its aromatic amino group into a diazonium salt, which can then be replaced by a wide range of nucleophiles. This two-stage process, encompassing diazotization followed by a substitution reaction like the Sandmeyer reaction, is a versatile method for synthesizing aryl halides and other derivatives from primary aryl amines. byjus.commasterorganicchemistry.com
Stage 1: Diazotization
The initial step is the reaction of the primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). byjus.com The mechanism proceeds as follows:
Formation of the Nitrosonium Ion: The reaction between nitrous acid and the mineral acid generates the electrophilic nitrosonium ion (NO⁺). byjus.com
Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the 5-amino group attacks the nitrosonium ion.
Proton Transfers and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the 5-ethoxypyridine-3-carbonitrile-2-diazonium ion. byjus.com
| Step | Reactants | Key Intermediate | Product |
| 1 | This compound, Nitrosonium ion (NO⁺) | N-nitrosamine derivative | 2-ethoxy-3-cyanopyridin-5-yl-diazonium salt |
| 2 | N-nitrosamine, H⁺ | Diazohydroxide | |
| 3 | Diazohydroxide, H⁺ | Protonated Diazohydroxide |
Stage 2: Sandmeyer Reaction
Once the diazonium salt is formed, it serves as an excellent leaving group (N₂ gas). In the Sandmeyer reaction, this group is replaced by a nucleophile, such as a halide or cyanide, through a copper(I) catalyzed process. wikipedia.orgnih.gov The mechanism is widely accepted to be an example of a radical-nucleophilic aromatic substitution (SRNAr). byjus.comwikipedia.org
Single-Electron Transfer (SET): The copper(I) catalyst (e.g., CuCl) donates a single electron to the diazonium salt. byjus.com
Formation of an Aryl Radical: This transfer results in the formation of a diazo radical, which rapidly loses a molecule of nitrogen gas to generate an aryl radical. The copper is oxidized to copper(II) (e.g., CuCl₂). byjus.com
Nucleophile Transfer: The aryl radical then abstracts a nucleophile (e.g., Cl⁻) from the copper(II) species, yielding the final substituted pyridine product and regenerating the copper(I) catalyst. wikipedia.org
A summary of the proposed Sandmeyer mechanism is provided below.
| Step | Description | Reactants | Products |
| 1 | Single-Electron Transfer | 2-ethoxy-3-cyanopyridin-5-yl-diazonium salt, Cu(I) | Diazo radical, Cu(II) |
| 2 | Nitrogen Elimination | Diazo radical | 2-ethoxy-3-cyanopyridin-5-yl radical, N₂ |
| 3 | Radical Substitution | 2-ethoxy-3-cyanopyridin-5-yl radical, Cu(II)-X | 5-substituted-2-ethoxypyridine-3-carbonitrile, Cu(I) |
Mechanistic Studies on Regioselectivity and Stereoselectivity in Functionalization
In reactions involving the diazotization of this compound, the concept of regioselectivity is paramount. The reaction is highly regioselective for the primary aromatic amine at the C5 position. This is because the diazotization reaction is specific to primary aromatic amines and will not occur at the other positions on the pyridine ring under these conditions. The ethoxy and nitrile groups, as well as the ring nitrogen, are not reactive toward the nitrosonium ion in the same manner. Therefore, functionalization via this pathway is reliably directed to the C5 position.
Stereoselectivity is generally not a relevant consideration for this class of reactions. The pyridine ring is planar, and the key intermediates, such as the aryl radical formed during the Sandmeyer reaction, are also planar. The introduction of a new substituent onto the aromatic ring does not create a new stereocenter, so the products are achiral unless a chiral substituent is introduced.
Reaction Kinetic and Thermodynamic Investigations Relevant to Pyridine Synthesis
Specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature. However, general principles from studies on related diazotization and Sandmeyer reactions can be applied.
Formation of the Diazonium Salt: The initial diazotization is typically fast and is performed at low temperatures (0-5 °C) because diazonium salts can be unstable at higher temperatures.
Concentration: The reaction rate is dependent on the concentrations of the diazonium salt and the copper(I) catalyst.
Temperature: While the initial diazotization requires cold conditions, the subsequent Sandmeyer substitution often requires gentle heating to facilitate the loss of N₂ gas and the formation of the product. nih.gov
Theoretical Predictions and Experimental Validation of Reaction Mechanisms
The mechanism of the Sandmeyer reaction has been a subject of study, with theoretical calculations and experimental evidence supporting a radical-based pathway over a purely ionic one.
Theoretical Predictions: Quantum chemical calculations and density functional theory (DFT) studies on related systems have been used to investigate the intermediates and transition states of the Sandmeyer reaction. These studies support the feasibility of a single-electron transfer from the copper(I) catalyst to the diazonium ion as the initiating step.
Experimental Validation: The radical mechanism for the Sandmeyer reaction is supported by significant experimental evidence. wikipedia.org
Formation of Biphenyls: A key piece of evidence is the frequent formation of biaryl compounds as side products. These products arise from the coupling of two aryl radical intermediates, which would not be expected from a purely ionic (SN1-type) mechanism involving an aryl cation. wikipedia.org
Catalysis by Copper(I): The necessity of the copper(I) salt points towards a redox process rather than a simple nucleophilic substitution. Copper(I) is a known single-electron donor, which aligns with the radical pathway.
These findings provide a validated mechanistic framework that can be confidently applied to predict the reactivity of this compound in Sandmeyer-type transformations.
Reactivity Profiles and Derivatization Strategies of 5 Amino 2 Ethoxypyridine 3 Carbonitrile
Reactivity of the Pyridine (B92270) Nucleus: Electrophilic and Nucleophilic Substitutions
The pyridine ring in 5-Amino-2-ethoxypyridine-3-carbonitrile is substituted with both electron-donating (amino and ethoxy) and electron-withdrawing (cyano) groups. The powerful electron-donating resonance effect of the 5-amino group and the 2-ethoxy group increases the electron density of the pyridine ring, thereby activating it towards electrophilic substitution. Conversely, the electron-withdrawing inductive and resonance effects of the 3-cyano group deactivate the ring.
Electrophilic Aromatic Substitution:
The net effect of these substituents generally directs incoming electrophiles to the positions ortho and para to the activating amino group, which are positions 4 and 6. However, the steric hindrance from the adjacent bulky groups and the electronic deactivation by the cyano group can influence the regioselectivity. Halogenation, nitration, and sulfonation are common electrophilic substitution reactions. Due to the deactivating effect of the pyridine nitrogen atom itself, these reactions often require forcing conditions. libretexts.org
Nucleophilic Aromatic Substitution:
The pyridine ring is inherently electron-deficient compared to benzene, making it more susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions. quora.comquimicaorganica.org In this compound, the presence of the electron-withdrawing cyano group further enhances this susceptibility. However, the electron-donating amino and ethoxy groups counteract this effect to some extent. Nucleophilic substitution is most likely to occur at the 2-position, displacing the ethoxy group, especially with strong nucleophiles under forcing conditions. The stability of the intermediate Meisenheimer complex plays a crucial role in determining the feasibility and regioselectivity of the reaction.
Chemical Transformations of the 5-Amino Group
The primary amino group at the 5-position is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities.
Acylation, Alkylation, and Arylation Reactions
Acylation: The amino group readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new structural motifs. The reactivity of the amino group can be influenced by the electronic nature of the pyridine ring.
Alkylation: Direct N-alkylation of the amino group can be achieved using alkyl halides. However, overalkylation to form secondary and tertiary amines is a common side reaction. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.
Arylation: N-arylation of the amino group can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides or triflates. acs.org This allows for the synthesis of diarylamine derivatives.
| Reaction Type | Reagent/Catalyst | Product Type | Potential Conditions |
| Acylation | Acetyl chloride, Pyridine | N-(2-ethoxy-3-cyano-pyridin-5-yl)acetamide | Room temperature |
| Alkylation | Methyl iodide, K₂CO₃ | N-methyl-5-amino-2-ethoxypyridine-3-carbonitrile | Reflux in acetone |
| Arylation | Phenylboronic acid, Cu(OAc)₂, Pyridine | 5-(Phenylamino)-2-ethoxypyridine-3-carbonitrile | Air, Room temperature |
Diazotization and Subsequent Transformations
The 5-amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. rsc.org These diazonium salts are versatile intermediates that can undergo a variety of subsequent transformations.
Sandmeyer Reaction: The diazonium group can be replaced by a variety of nucleophiles, including halides (Cl, Br, I), cyano, and hydroxyl groups, in the presence of a copper(I) salt catalyst.
Schiemann Reaction: Replacement of the diazonium group with fluorine can be achieved by thermal decomposition of the corresponding tetrafluoroborate (B81430) salt.
Gomberg-Bachmann Reaction: This reaction allows for the arylation of the pyridine ring by reacting the diazonium salt with an aromatic compound.
Reduction: The diazonium group can be reduced to a hydrogen atom using reducing agents like hypophosphorous acid, effectively removing the amino group.
| Transformation | Reagent | Product Type |
| Sandmeyer | CuCl / HCl | 5-Chloro-2-ethoxypyridine-3-carbonitrile |
| Schiemann | 1. HBF₄ 2. Heat | 5-Fluoro-2-ethoxypyridine-3-carbonitrile |
| Reduction | H₃PO₂ | 2-Ethoxypyridine-3-carbonitrile |
Reactions Involving the 2-Ethoxy Moiety
The ethoxy group at the 2-position is an ether linkage that can be cleaved under certain conditions, and its stability can be influenced by the electronic nature of the pyridine ring.
Cleavage and Replacement Reactions of the Ether Linkage
The ether linkage of the 2-ethoxy group is generally stable to many reagents. However, it can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. masterorganicchemistry.commasterorganicchemistry.comopenstax.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group (SN2 mechanism) to yield 5-amino-2-hydroxypyridine-3-carbonitrile and ethyl halide. Cleavage via an SN1 mechanism is less likely due to the instability of the primary carbocation.
This cleavage provides a route to the corresponding 2-hydroxypyridine (B17775) derivative, which exists in tautomeric equilibrium with the 2-pyridone form. The hydroxyl group can then be further functionalized, for example, by conversion to a leaving group (e.g., triflate) for subsequent cross-coupling reactions.
Stability and Reactivity under Diverse Conditions
The 2-ethoxy group is generally stable under neutral and basic conditions. Its presence influences the reactivity of the pyridine ring by donating electron density through resonance, which activates the ring towards electrophilic attack and deactivates it towards nucleophilic attack at the ortho and para positions. The stability of the ethoxy group under various conditions is a key consideration in the design of multi-step synthetic sequences involving this compound. For instance, reactions that require strongly acidic conditions and high temperatures may lead to the unintended cleavage of the ether linkage.
Versatility of the 3-Carbonitrile Functionality
The carbonitrile (cyano) group at the 3-position of the pyridine ring is a key functional handle that can be subjected to a variety of chemical transformations. Its electronic properties and susceptibility to both reduction and nucleophilic attack make it a cornerstone for derivatization.
The transformation of the nitrile group into a primary amine introduces a flexible aminomethyl linker, significantly expanding the molecule's synthetic potential. This reduction can be accomplished through several established methods, primarily catalytic hydrogenation and chemical reduction with hydrides.
Catalytic hydrogenation is an effective method for converting nitriles to primary amines. nih.gov This process typically involves hydrogen gas and a metal catalyst, such as Raney nickel, palladium, or platinum. nih.gov The reaction conditions, including pressure, temperature, and solvent, are crucial for achieving high yields and selectivity.
Alternatively, chemical hydrides offer a powerful means for nitrile reduction. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines efficiently. researchgate.netnih.gov The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to yield the amine. nih.govresearchgate.net Other borohydride-based reagents can also be employed for this transformation.
Table 1: Common Reagents for the Reduction of Nitriles to Primary Amines
| Reagent/System | Typical Conditions | Notes |
|---|---|---|
| H₂ / Raney Ni | High pressure, elevated temperature | Widely used in industrial applications. nih.gov |
| H₂ / Pd or Pt | Varies (pressure, temp.) | Effective catalysts for hydrogenation. nih.gov |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF), then H₂O workup | A very strong and effective reducing agent. osi.lv |
The resulting 5-amino-2-ethoxypyridine-3-methanamine is a valuable intermediate for further elaboration, enabling the introduction of new pharmacophores or linking moieties.
The adjacent positioning of the 5-amino and 3-carbonitrile groups on the pyridine ring provides a classic ortho-amino-nitrile motif, which is a highly versatile synthon for constructing fused heterocyclic rings, particularly pyrimidine (B1678525) rings. This arrangement allows for intramolecular cyclization or condensation reactions with various electrophilic partners.
For instance, reaction with formamide (B127407) or triethyl orthoformate can lead to the formation of a fused pyrimidine ring, yielding pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov Similarly, condensation with urea (B33335) or thiourea (B124793) can be used to introduce an amino and a carbonyl or thiocarbonyl group, respectively, into the newly formed ring. These reactions are fundamental in medicinal chemistry for accessing scaffolds with diverse biological activities.
The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid, depending on the reaction conditions. lumenlearning.comlibretexts.org This transformation changes the electronic and steric properties of the substituent at the 3-position, offering another avenue for molecular modification.
Acid-Catalyzed Hydrolysis: Heating the nitrile in the presence of a strong aqueous acid, such as hydrochloric acid or sulfuric acid, typically leads to the formation of the corresponding carboxylic acid (5-amino-2-ethoxynicotinic acid). libretexts.org The reaction proceeds through an amide intermediate. libretexts.orgchemistrysteps.com
Base-Catalyzed Hydrolysis: Treatment with a hot aqueous solution of a strong base, like sodium hydroxide (B78521), also facilitates hydrolysis. chemistrysteps.com This process initially yields the salt of the carboxylic acid (e.g., sodium 5-amino-2-ethoxynicotinate), which upon acidification, provides the free carboxylic acid. chemistrysteps.com Under controlled or milder basic conditions, the reaction can sometimes be stopped at the amide stage (5-amino-2-ethoxynicotinamide).
These derivatives, the amide and the carboxylic acid, serve as important intermediates for further functionalization, such as in amide coupling reactions or esterifications.
Synthesis of Diverse Fused Heterocyclic Systems from this compound Precursors
The ortho-amino-nitrile functionality of this compound is a powerful tool for the synthesis of polycyclic aromatic systems through annulation reactions.
Naphthyridines (diaza-naphthalenes) and related pyrido-fused systems are prominent scaffolds in medicinal chemistry. researchgate.netdigitallibrary.co.in The Friedländer annulation and similar condensation strategies are commonly employed to construct these systems from ortho-amino aromatic nitriles or ketones.
By reacting this compound with β-dicarbonyl compounds, β-ketoesters, or α,β-unsaturated ketones, it is possible to construct a new pyridine ring fused to the original core, leading to various naphthyridine isomers. For example, condensation with acetylacetone (B45752) in the presence of a catalyst can yield a dimethyl-substituted naphthyridine. The specific isomer obtained depends on the regioselectivity of the cyclization. These reactions expand the heterocyclic core, significantly altering the molecule's three-dimensional shape and physicochemical properties. mdpi.com
Table 2: Examples of Reactants for Pyrido-Fused System Synthesis
| Reactant | Resulting Fused System (Example) |
|---|---|
| Ethyl Acetoacetate | Hydroxy-naphthyridine derivative |
| Acetylacetone | Dimethyl-naphthyridine derivative |
| Malononitrile (B47326) | Diamino-naphthyridine derivative |
The synthesis of sulfur-containing fused heterocycles represents another important derivatization strategy.
Thieno[2,3-b]pyridines: These systems can be synthesized from this compound using methodologies analogous to the Gewald reaction. This typically involves a reaction with elemental sulfur and a compound containing an active methylene (B1212753) group (e.g., a ketone or malonate ester) under basic conditions. nih.gov A more direct approach involves reacting the aminopyridine-carbonitrile with an α-halocarbonyl compound followed by base-catalyzed cyclization to form the fused thiophene (B33073) ring. researchgate.net
Thiazolo[3,2-a]pyrimidines: The construction of this tricyclic system is more complex and generally proceeds in a stepwise manner. A common route involves first constructing the fused pyrimidine ring to form a pyrido[2,3-d]pyrimidine. For instance, reaction of the starting aminopyridine-carbonitrile with carbon disulfide or a similar reagent can lead to a pyrido[2,3-d]pyrimidine-2-thione. This intermediate can then undergo reaction with an α-haloketone (e.g., chloroacetone), leading to S-alkylation followed by intramolecular cyclization to furnish the thiazolo[3,2-a]pyrido[2,3-d]pyrimidine core. nih.gov
Table 3: Synthetic Strategies for Thiazolo-Fused Systems
| Target System | General Strategy | Key Reagents |
|---|---|---|
| Thieno[2,3-b]pyridine (B153569) | Gewald-type reaction or cyclization of S-alkylated intermediate | Elemental Sulfur + active methylene compound; or α-Haloketone + Base |
Pyrazolo-Fused Architectures
The synthesis of pyrazolo[3,4-b]pyridine derivatives from 2-amino-3-cyanopyridine (B104079) precursors is a well-established strategy in heterocyclic chemistry. While direct reaction of this compound with hydrazine (B178648) to form a pyrazolo-fused system is not extensively documented in readily available literature, the chemical principles of analogous reactions suggest a plausible pathway. The general approach often involves the cyclocondensation of a suitably functionalized pyridine with a hydrazine derivative.
One potential synthetic route involves the initial conversion of the 2-ethoxy group of this compound into a more labile leaving group, such as a chloro group. The resulting 2-chloro-3-cyanopyridine (B134404) can then undergo cyclocondensation with hydrazine. cdnsciencepub.com This reaction typically proceeds through an initial nucleophilic substitution of the chloro group by hydrazine, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the electrophilic carbon of the cyano group, leading to the formation of the pyrazole (B372694) ring.
Alternatively, direct cyclization of 2-amino-3-cyanopyridine derivatives with hydrazine has been reported to yield 3-aminopyrazolo[3,4-b]pyridines. cdnsciencepub.comresearchgate.net This transformation hinges on the nucleophilic attack of hydrazine on the cyano group, followed by intramolecular cyclization involving the amino group. The specific conditions required to facilitate this reaction with the ethoxy substituent present at the 2-position would require further investigation.
The table below summarizes representative transformations of analogous 2-aminopyridine (B139424) precursors to pyrazolo[3,4-b]pyridines, highlighting the potential of this compound in this context.
| Starting Material Analogue | Reagent | Product | Reference |
| 2-Chloro-3-cyanopyridine | Hydrazine | 3-Amino-1H-pyrazolo[3,4-b]pyridine | cdnsciencepub.com |
| 6-Hydrazino-4-methyl-2-chloronicotinonitrile | Hydrazine | 3-Amino-4-methyl-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridine | psu.edu |
| 5-Amino-1-phenyl-pyrazole | α,β-Unsaturated Ketone | 4-Substituted-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | mdpi.com |
Other Annulated Derivatives of Academic Interest
The strategic placement of reactive functional groups in this compound makes it an excellent precursor for the synthesis of various other fused heterocyclic systems beyond pyrazoles. The amino and cyano groups are particularly amenable to cyclization reactions with a range of reagents to afford bicyclic and polycyclic structures.
Thieno[2,3-b]pyridines: The construction of the thieno[2,3-b]pyridine scaffold from 2-amino-3-cyanopyridine derivatives is a common synthetic transformation. nih.govnih.govmdpi.com This is typically achieved through the Gewald reaction or related methodologies, which involve the reaction of the aminonitrile with elemental sulfur and a compound containing an active methylene group. Another approach involves the reaction with α-haloketones or α-halocarbonyl compounds, where the amino group and the nitrile participate in the formation of the fused thiophene ring. For instance, the reaction of a 2-amino-3-cyanopyridine with an α-haloketone would initially form an S-alkylated intermediate, which then undergoes intramolecular cyclization.
Pyrido[2,3-d]pyrimidines: The fusion of a pyrimidine ring to the pyridine core of this compound can be accomplished through various cyclization strategies. nih.govnih.govrsc.orgnih.gov The reaction of 2-amino-3-cyanopyridines with one-carbon synthons like formamide or formic acid is a direct method to construct the pyrido[2,3-d]pyrimidin-4-amine (B1601162) or -4-one ring system, respectively. researchgate.netpsu.edu Furthermore, condensation with urea or thiourea can lead to the formation of the corresponding 2-oxo or 2-thioxo derivatives of the pyrido[2,3-d]pyrimidine system. nih.gov Carbon disulfide has also been employed as a reagent to introduce a thiocarbonyl group, which can then be further elaborated. nih.govresearchgate.net
The following table provides examples of annulation reactions using 2-amino-3-cyanopyridine analogues as starting materials, illustrating the potential synthetic pathways for this compound.
| Starting Material Analogue | Reagent(s) | Annulated Product | Reference |
| 2-Amino-3-cyanopyridine | α-Haloketone, Base | Thieno[2,3-b]pyridine | nih.gov |
| 2-Amino-3-cyanopyridine | Formamide | Pyrido[2,3-d]pyrimidine | researchgate.net |
| 2-Amino-3-cyano-4,6-disubstituted pyridine | Carbon Disulfide | 5,7-Disubstituted pyrido[2,3-d]pyrimidine-2-thione | nih.gov |
| 2-Amino-3-cyanopyridine | Urea | Pyrido[2,3-d]pyrimidin-2,4-dione | nih.gov |
| 2-Amino-3-cyanopyridine | Thiourea | 2-Thioxo-pyrido[2,3-d]pyrimidin-4-one | nih.gov |
Computational Chemistry and Spectroscopic Characterization Studies of 5 Amino 2 Ethoxypyridine 3 Carbonitrile
Theoretical Chemistry Approaches in Pyridine-3-carbonitrile (B1148548) Research
Computational chemistry serves as a powerful tool for predicting the molecular properties of compounds like 5-Amino-2-ethoxypyridine-3-carbonitrile, offering insights into electronic structure, reactivity, and potential intermolecular interactions before extensive laboratory synthesis and analysis are undertaken.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For a compound such as this compound, DFT calculations, typically using a basis set like B3LYP/6-311+G(d,p), would be employed to optimize the molecular geometry and predict a range of electronic and thermodynamic parameters. These calculations provide a deep understanding of the molecule's stability and reactivity.
Studies on related aminopyridine and cyanopyridine derivatives demonstrate that DFT is highly effective for determining key structural and electronic properties. For instance, calculations on similar molecules have been used to determine optimized bond lengths, bond angles, and Mulliken atomic charges, which reveal the distribution of electron density across the molecule. The calculated energies of frontier molecular orbitals (HOMO and LUMO) are particularly important as they help in predicting the molecule's chemical reactivity and kinetic stability.
Illustrative DFT-Calculated Parameters for a Structurally Related Pyridine (B92270) Derivative Note: The following data is for a related compound, 2-amino-7-bromo-5-oxo- nih.govbenzopyrano [2,3-b]pyridine-3-carbonitrile, and is presented to illustrate the type of data obtained from DFT calculations.
| Parameter | Calculated Value |
| HOMO Energy | -6.2700 eV |
| LUMO Energy | -2.1769 eV |
| Energy Gap (ΔE) | 4.0931 eV |
| Total Energy | -547.675 a.u. |
This data is illustrative and based on DFT studies of analogous compounds. chemicalbook.com
Molecular Modeling and Docking Simulations for Interaction Prediction
Molecular modeling and docking simulations are computational techniques used to predict how a molecule might interact with a biological target, such as a protein or enzyme. For this compound, these simulations would begin with the DFT-optimized structure. Docking studies could then be performed to place the molecule into the active site of a target protein to predict its binding orientation and affinity.
This approach is widely used in drug discovery. For example, various pyridine-3-carbonitrile derivatives have been studied as potential inhibitors of specific enzymes. Molecular docking simulations for these compounds have revealed key interactions, such as hydrogen bonds and π-π stacking, between the ligand and amino acid residues in the protein's active site. Such studies would be invaluable in predicting the potential biological activity of this compound.
Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) Analysis
Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for understanding chemical reactivity. A small HOMO-LUMO energy gap generally implies high chemical reactivity and low kinetic stability. For this compound, FMO analysis would identify the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO).
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within the molecule. It examines charge transfer and hyperconjugative interactions between orbitals, which contribute to molecular stability. For substituted pyridines, NBO analysis can quantify the delocalization of electron density and the strength of intramolecular interactions, such as hydrogen bonding.
Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic techniques are essential for confirming the structure and assessing the purity of a synthesized compound. For this compound, a combination of NMR and vibrational spectroscopy would provide a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) in Structural Assignment
NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules.
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyridine ring, the ethoxy group (a triplet and a quartet), and the amino group (a broad singlet). The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the pyridine ring.
¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring, the ethoxy group, and the nitrile group. The chemical shift of the nitrile carbon is particularly characteristic.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity between protons and carbons, providing unambiguous structural assignment.
Illustrative ¹H and ¹³C NMR Chemical Shifts for Structurally Similar Pyridine Derivatives Note: The following table provides typical chemical shift ranges for functional groups found in this compound, based on data from related compounds.
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyridine Ring-H | 6.5 - 8.5 | 110 - 160 |
| -NH₂ | 5.0 - 6.0 (broad) | N/A |
| -O-CH₂-CH₃ | ~4.4 (quartet) | ~60 |
| -O-CH₂-CH₃ | ~1.4 (triplet) | ~15 |
| -C≡N | N/A | 115 - 120 |
This data is illustrative and compiled from studies on analogous compounds.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amino group (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring and the ethoxy group (around 2850-3100 cm⁻¹), a strong C≡N stretching vibration for the nitrile group (around 2220-2260 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region), and C-O stretching of the ethoxy group (around 1250 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information. The nitrile stretch is often a strong and sharp band in the Raman spectrum, making it easy to identify.
Illustrative Vibrational Frequencies for Key Functional Groups Note: The following data is based on typical vibrational frequencies for the functional groups present in the target compound, as observed in related molecules.
| Functional Group | Typical IR Frequency (cm⁻¹) |
| N-H Stretch (Amino) | 3300 - 3500 |
| C-H Stretch (Aromatic/Aliphatic) | 2850 - 3100 |
| C≡N Stretch (Nitrile) | 2220 - 2260 |
| C=C/C=N Stretch (Pyridine Ring) | 1400 - 1600 |
| C-O Stretch (Ethoxy) | ~1250 |
This data is illustrative and based on general spectroscopic principles and data from analogous compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis. For this compound, with a molecular formula of C₈H₉N₃O, the expected molecular weight is approximately 163.18 g/mol .
In a typical mass spectrometry experiment, the molecule would be ionized, often leading to the formation of a molecular ion peak (M⁺) that corresponds to the intact molecule. Subsequent fragmentation of this molecular ion provides a characteristic pattern of smaller ions, which can be interpreted to deduce the molecule's structure.
Loss of the ethoxy group: Cleavage of the C-O bond could result in the loss of an ethoxy radical (•OCH₂CH₃) or an ethylene (B1197577) molecule (CH₂=CH₂) via a rearrangement, leading to significant fragment ions.
Alpha-cleavage: The C-C bond adjacent to the nitrogen of the amino group or the oxygen of the ethoxy group could break.
Ring fragmentation: The pyridine ring itself could undergo cleavage, leading to a complex pattern of smaller fragment ions.
A detailed analysis of the mass spectrum would be crucial for confirming the identity and purity of synthesized this compound.
Crystallographic Analysis and Solid-State Characterization
The arrangement of molecules in the solid state is fundamental to understanding a compound's physical properties. Crystallographic techniques provide a definitive map of atomic positions in a crystal lattice.
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional structure of a molecule. This technique involves passing X-rays through a single, high-quality crystal of the compound. The diffraction pattern of the X-rays is recorded and analyzed to build a model of the crystal lattice and the arrangement of atoms within it.
Although a specific crystallographic information file (CIF) for this compound is not publicly documented in the searched resources, a successful SCXRD analysis would provide a wealth of information, including:
Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.
Torsional angles: Information about the conformation of flexible parts of the molecule, such as the ethoxy group.
Unit cell parameters: The dimensions and angles of the basic repeating unit of the crystal lattice.
Space group: The symmetry operations that describe the arrangement of molecules in the crystal.
This data is essential for validating the molecular structure and understanding its conformational preferences in the solid state.
Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from single-crystal X-ray diffraction. It maps the electron distribution of a molecule within the crystal, providing a powerful tool for understanding how molecules pack together.
The Hirshfeld surface is generated by partitioning the crystal electron density into molecular regions. The properties mapped onto this surface, such as dnorm (normalized contact distance), allow for the identification of close intermolecular contacts, which are indicative of interactions like hydrogen bonds.
For this compound, a Hirshfeld analysis would be expected to reveal the dominant intermolecular forces responsible for its crystal packing. Key interactions would likely include:
N-H···N hydrogen bonds: The amino group can act as a hydrogen bond donor, while the pyridine nitrogen and the nitrile nitrogen can act as acceptors.
π-π stacking: Interactions between the aromatic pyridine rings of adjacent molecules could also play a role in the crystal packing.
Research Applications of 5 Amino 2 Ethoxypyridine 3 Carbonitrile in Materials Science and Medicinal Chemistry
Strategic Utilization as a Chemical Building Block in Advanced Synthesis
5-Amino-2-ethoxypyridine-3-carbonitrile is a highly functionalized heterocycle that serves as a valuable building block in organic synthesis. The strategic placement of its amino, ethoxy, and nitrile groups on the pyridine (B92270) ring allows for a variety of chemical transformations, making it a key intermediate for constructing more complex molecular architectures. researchgate.net The presence of the enaminonitrile moiety (an amino group adjacent to a nitrile group) is particularly significant, providing a reactive site for cyclization and condensation reactions.
This scaffold is frequently employed in the synthesis of fused heterocyclic systems. For instance, derivatives of 3-aminopyridine-2-carbonitrile are used as starting materials to produce pyridothienopyrimidines, pyridothienotriazines, and pyridothienoxazines. researchgate.net Similarly, the 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which have shown potent anti-proliferative effects, are synthesized from aminocyanopyridine precursors. mdpi.com The reactivity of the compound allows it to be a precursor for a diverse library of molecules, enabling the exploration of chemical space for drug discovery and other applications.
Exploration in the Development of Pyridine-Based Functional Materials
While the primary application of pyridine-3-carbonitrile (B1148548) derivatives lies in medicinal chemistry, their inherent structural and electronic properties suggest potential for use in materials science. The pyridine ring, being an electron-deficient aromatic system, can participate in π-stacking interactions, while the amino and nitrile groups offer sites for polymerization or modification to tune electronic and optical properties. Although direct applications of this compound in materials science are not extensively documented, related heterocyclic building blocks like 2-aminothiophenes have been successfully used to prepare functional materials such as electrochemically color-switching azomethines, liquid crystals, and components for organic photovoltaic cells. nih.gov The structural similarities suggest that aminocyanopyridines could potentially be explored for similar applications in creating novel dyes, polymers, and other advanced materials.
Structure-Activity Relationship (SAR) Studies of Biologically Active Derivatives
The pyridine-3-carbonitrile core is a cornerstone for developing a multitude of biologically active compounds. By systematically modifying the substituents on this scaffold, researchers can perform detailed Structure-Activity Relationship (SAR) studies to identify the key molecular features responsible for therapeutic effects and to optimize lead compounds for improved potency and selectivity.
The pyridine-3-carbonitrile framework is present in numerous compounds with significant anticancer properties. bohrium.commdpi.com SAR studies have been crucial in elucidating the structural requirements for their antiproliferative activity. A comprehensive review of pyridine derivatives found that the presence and position of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups tend to enhance antiproliferative activity, whereas the introduction of halogen atoms or other bulky groups often leads to decreased activity. nih.gov
Specific SAR insights have been gained from various studies:
In a series of 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitriles, steric factors and the capacity for hydrogen bonding were identified as the most critical factors for tumor cell growth inhibition. nih.gov
For 2-amino-3-cyanopyridine (B104079) derivatives targeting the STAT3 pathway, compound 3n (2-amino-4-(4-bromophenyl)-6-(naphthalen-2-yl)nicotinonitrile) showed potent activity against HCT-116 colorectal cancer cells, highlighting the importance of the specific aryl and naphthyl substitutions at the 4 and 6 positions. nih.govtandfonline.com
Investigations into dual VEGFR-2/HER-2 inhibitors revealed that 3-cyanopyridine (B1664610) derivatives demonstrated high cell-growth-inhibitory effects against multiple cancer cell lines, including breast, lung, and central nervous system cancers. mdpi.comnih.gov
In a study of 2-alkoxy-4,6-disubstituted-pyridine-3-carbonitriles, compound 4a (4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile) displayed potent cytotoxic activity against the HT29 human colorectal carcinoma cell line, with an IC50 value lower than the reference drug Doxorubicin. researchgate.net
| Compound ID | Core Structure | Substituents | Target/Cell Line | Activity (IC₅₀) | Reference |
| Ii | 2-imino-1,2-dihydropyridine-3-carbonitrile | R⁴ = 2-ethoxyphenyl, R⁶ = 1,3-benzodioxol-5-yl | HT-29 (Colon) | 3 µM | nih.gov |
| Id | 2-imino-1,2-dihydropyridine-3-carbonitrile | R⁴ = 2-ethoxyphenyl, R⁶ = 4-bromophenyl | HT-29 (Colon) | 13 µM | nih.gov |
| 4a | 2-ethoxy-pyridine-3-carbonitrile | R⁴ = 4-chlorophenyl, R⁶ = phenyl | HT29 (Colon) | 2.243 µM | researchgate.net |
| 3n | 2-amino-pyridine-3-carbonitrile | R⁴ = 4-bromophenyl, R⁶ = naphthalen-2-yl | HCT-116 (Colon) | 10.50 µM | nih.gov |
Pyridine-3-carbonitrile derivatives have also been extensively studied as antimicrobial agents. nih.gov SAR analysis of these compounds has helped to optimize their activity against various pathogens. For a series of pyridine-3-carbonitriles, it was found that the presence of both triazine and pyridine moieties was critical for enhancing antibacterial properties, with hydrophobic substituents further improving efficacy. researchgate.net
In the context of antitubercular agents, 2-aminopyridine-3-carbonitrile derivatives have emerged as promising leads. nih.govplos.org
A study evaluating a large series of compounds against Mycobacterium tuberculosis (Mtb) found that compound 40 , a 2-aminopyridine-3-carbonitrile derivative, was the most potent, with a Minimum Inhibitory Concentration (MIC) of ~8 µM, comparable to ciprofloxacin (B1669076) and streptomycin. nih.govplos.org
Another study identified 2,4-disubstituted pyridine derivatives that were effective against intracellularly located Mtb and biofilm-forming bacilli. frontiersin.org
The antimicrobial activity of 4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile (4a ) was notable, exhibiting an MIC of 0.013 µM against Escherichia coli, which is comparable to the antibiotic amoxicillin. researchgate.net
| Compound ID | Core Structure | Key Substituents | Target Organism | Activity (MIC) | Reference |
| 4a | 2-ethoxy-pyridine-3-carbonitrile | 4-(4-chlorophenyl), 6-phenyl | E. coli | 0.013 µM | researchgate.net |
| 40 | 2-amino-pyridine-3-carbonitrile | Fluorinated chalcone (B49325) derivative | M. tuberculosis H37Rv | ~8 µM | nih.govplos.org |
| Compound 11 | 4-substituted picolinohydrazonamide | N/A | M. tuberculosis (biofilm) | 0.2-0.6 µg/mL | frontiersin.org |
| Compound 15 | 4-substituted picolinohydrazonamide | N/A | M. tuberculosis (biofilm) | 0.3-1.5 µg/mL | frontiersin.org |
The structural versatility of the pyridine-3-carbonitrile scaffold makes it an excellent template for designing inhibitors of various enzymes and modulators of receptors critical in disease pathways.
Cholinesterases: In the search for treatments for Alzheimer's disease, 2-alkoxy-3-cyanopyridine derivatives were evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govresearchgate.net SAR studies revealed that the nature of the substituents at the 4 and 6 positions significantly influences inhibitory activity and selectivity. Compound 3 in the series was a good inhibitor of AChE, while compound 4 showed greater potency for BuChE. nih.gov Kinetic studies identified them as competitive inhibitors. nih.gov Cyanopyridine-triazine hybrids have also been developed as potent AChE inhibitors that interact with both the catalytic active site (CAS) and peripheral anionic site (PAS) of the enzyme. nih.gov
Phosphoinositide Phospholipase C (PI-PLC): The anticancer activity of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which are synthesized from aminocyanopyridine precursors, is believed to occur through the inhibition of PI-PLC. mdpi.com SAR studies on this class of compounds have established that the 3-amino group must remain a primary amine for maximal efficacy, and altering the amide linker between the phenyl ring and the thieno[2,3-b]pyridine (B153569) core results in a complete loss of activity. mdpi.com
Other Enzymes and Receptors: Derivatives of pyridine-3-carbonitrile have shown inhibitory activity against a wide range of other enzymes.
Phosphodiesterase 3 (PDE3): 6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Id ) was found to be a potent and selective inhibitor of PDE3A. nih.gov
Kinases (PI3K/mTOR): In a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, modifications at the C-7 position were shown to modulate the dual inhibition of PI3K and mTOR kinases. nih.gov
Dopamine (B1211576) Receptors: While pyridine is a common scaffold in compounds targeting the central nervous system, including dopamine receptors, specific SAR studies focusing on this compound derivatives as receptor modulators are less defined. nih.gov However, related structures like thieno[2,3-d]pyrimidines have been identified as negative allosteric modulators (NAMs) of the D2 receptor. mdpi.com
| Compound ID | Core Structure | Target Enzyme | Activity (IC₅₀ / Kᵢ) | Reference |
| Compound 3 | 2-alkoxy-3-cyanopyridine | AChE | IC₅₀ = 53.95 µM | nih.gov |
| Compound 4 | 2-alkoxy-3-cyanopyridine | BuChE | IC₅₀ = 31.79 µM | nih.gov |
| 4d | Cyanopyridine-triazine hybrid | AChE | IC₅₀ = 0.059 µM | nih.gov |
| 4h | Cyanopyridine-triazine hybrid | AChE | IC₅₀ = 0.080 µM | nih.gov |
| Id | 2-imino-1,2-dihydropyridine-3-carbonitrile | PDE3A | IC₅₀ = 27 µM | nih.gov |
| Compound 5 | 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine | PI3Kα | 3-10 nM range | nih.gov |
Q & A
Q. What are the key synthetic methodologies for 5-Amino-2-ethoxypyridine-3-carbonitrile, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or alkoxylation reactions. A common approach is modifying 2-chloro-3-cyanopyridine derivatives by replacing the chloro group with an ethoxy moiety. For example:
Substitution Reaction : React 2-chloro-3-cyanopyridine with sodium ethoxide in a polar aprotic solvent (e.g., DMF) under reflux. Catalysts like Pd/C may enhance efficiency .
Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
- Key Parameters :
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | DMF or DMSO | |
| Temperature | 80–100°C | |
| Catalyst | Pd/C (5% wt) | |
| Reaction Time | 12–24 hours |
Q. How do substituents on the pyridine ring (e.g., ethoxy vs. amino groups) influence the compound’s electronic properties and reactivity?
- Methodological Answer : Substituents dictate electronic effects:
- Ethoxy (-OEt) : Electron-donating via resonance, increasing electron density at the pyridine ring. This enhances susceptibility to electrophilic attacks (e.g., nitration) but reduces oxidative stability .
- Amino (-NH₂) : Strong electron-donating group, activating the ring for nucleophilic substitutions. The cyano (-CN) group is electron-withdrawing, creating polarity for dipole interactions.
- Analysis Tools :
- DFT Calculations : Compare HOMO/LUMO energies to predict reactivity .
- NMR Spectroscopy : Monitor chemical shifts (e.g., δ ~6.5–8.5 ppm for pyridine protons) to assess electronic environments .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound derivatives?
- Methodological Answer : SHELX programs (e.g., SHELXL, SHELXS) enable high-precision refinement:
Data Collection : Use high-resolution (≤1.0 Å) single-crystal diffraction data.
Hydrogen Bonding Analysis : Identify interactions like N–H···N or O–H···O via SHELXH’s hydrogen placement tools .
Twinned Data Handling : Apply SHELXL’s TWIN/BASF commands for twinned crystals .
Q. What experimental strategies address contradictions in reaction yields when varying catalysts or solvents?
- Methodological Answer : Contradictions arise from competing reaction pathways. Systematic optimization includes:
Design of Experiments (DoE) : Vary catalysts (Pd/C, CuI), solvents (DMF, THF), and temperatures in a factorial design .
Q. Mechanistic Probes :
Q. How can computational modeling predict the bioactivity of this compound against enzymatic targets?
- Methodological Answer : Combine molecular docking and MD simulations:
Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., kinases) due to the compound’s aromatic/cyano groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
